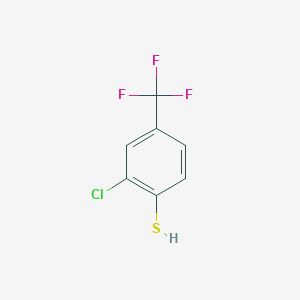

2-Chloro-4-trifluoromethylbenzenethiol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-(trifluoromethyl)benzenethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClF3S/c8-5-3-4(7(9,10)11)1-2-6(5)12/h1-3,12H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSXXAMORSGVFKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)Cl)S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClF3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Chloro 4 Trifluoromethylbenzenethiol and Its Precursors

Strategies for Direct Synthesis of Substituted Benzenethiols

The direct synthesis of 2-chloro-4-trifluoromethylbenzenethiol can be approached through several strategic pathways, primarily involving the derivatization of readily available precursors.

Derivatization from Halogenated Trifluoromethylbenzene Precursors

One of the most direct routes to this compound involves the nucleophilic aromatic substitution (SNAr) of a suitable dihalogenated precursor. The reaction of 1,2-dichloro-4-(trifluoromethyl)benzene with a sulfur nucleophile, such as sodium hydrosulfide (B80085) (NaSH), can yield the desired product. The trifluoromethyl group, being strongly electron-withdrawing, activates the aromatic ring towards nucleophilic attack, facilitating the displacement of one of the chlorine atoms.

The reaction conditions for such transformations are crucial and typically involve polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures. The regioselectivity of the substitution is influenced by the electronic effects of the substituents on the benzene (B151609) ring.

| Precursor | Reagent | Solvent | Temperature | Product |

| 1,2-dichloro-4-(trifluoromethyl)benzene | Sodium hydrosulfide (NaSH) | DMF | 100-150 °C | This compound |

This interactive table summarizes the typical reaction conditions for the synthesis of this compound from a halogenated precursor.

Approaches from Substituted Anilines via Diazotization-Thiolation Pathways

A versatile and widely used method for the synthesis of aryl thiols is the Leuckart thiophenol reaction. organic-chemistry.orgwikipedia.org This pathway commences with the diazotization of a substituted aniline, in this case, 2-chloro-4-(trifluoromethyl)aniline (B1199932). The resulting diazonium salt is then reacted with a xanthate salt, typically potassium ethyl xanthate, to form an aryl xanthate intermediate. Subsequent hydrolysis of the xanthate, usually under basic conditions, furnishes the target thiophenol.

This multi-step process offers the advantage of utilizing a broad range of commercially available anilines. The key steps are outlined below:

Diazotization: 2-chloro-4-(trifluoromethyl)aniline is treated with a source of nitrous acid (e.g., sodium nitrite (B80452) in the presence of a strong acid like hydrochloric acid) at low temperatures (0-5 °C) to form the corresponding diazonium salt.

Xanthate Formation: The diazonium salt solution is then added to a solution of potassium ethyl xanthate.

Hydrolysis: The resulting aryl xanthate is hydrolyzed with a base, such as sodium hydroxide (B78521), to yield this compound.

An alternative to the Leuckart reaction is the Newman-Kwart rearrangement, which provides an indirect route to thiophenols from phenols. chem-station.comwikipedia.orgorganic-chemistry.org This would involve the conversion of the corresponding phenol (B47542) to an O-aryl thiocarbamate, which upon heating, rearranges to the S-aryl thiocarbamate. Subsequent hydrolysis would then yield the desired thiophenol.

| Starting Material | Key Reaction | Intermediate | Product |

| 2-chloro-4-(trifluoromethyl)aniline | Leuckart thiophenol reaction | Aryl xanthate | This compound |

| 2-chloro-4-(trifluoromethyl)phenol | Newman-Kwart rearrangement | O-aryl thiocarbamate | This compound |

This interactive table compares two key synthetic routes starting from substituted anilines and phenols.

Hydrolytic Cleavage Routes to Substituted Aminobenzenethiols (e.g., 2-amino-5-chloro-3-(trifluoromethyl)benzenethiol)

The synthesis of substituted aminobenzenethiols, which can serve as precursors to other complex molecules, can be achieved through the hydrolysis of a protected amino group. For instance, if 2-amino-5-chloro-3-(trifluoromethyl)benzenethiol were to be synthesized via a hydrolytic cleavage route, a common strategy would involve the hydrolysis of an N-acyl protected precursor, such as N-(2-mercapto-4-chloro-6-(trifluoromethyl)phenyl)acetamide.

The acetyl group can be removed under either acidic or basic conditions to reveal the free amine. This approach is particularly useful when the amino group requires protection during other synthetic transformations in the molecule.

Advanced Synthetic Approaches to Trifluoromethylthio-Containing Aromatic Systems

The introduction of the trifluoromethylthio (SCF3) group into aromatic systems is of significant interest due to the unique electronic properties it imparts to the molecule. Advanced methodologies have been developed to achieve this transformation efficiently.

S-Trifluoromethylation of Aromatic Thiols (e.g., using trifluoromethyl iodide or other specific reagents)

Direct S-trifluoromethylation of aromatic thiols like this compound can be accomplished using various electrophilic trifluoromethylating reagents. Reagents such as trifluoromethyl iodide (CF3I) in the presence of a suitable catalyst or initiator can generate the trifluoromethyl radical (•CF3), which then reacts with the thiol to form the desired trifluoromethyl sulfide.

Other powerful electrophilic trifluoromethylating agents, often referred to as Umemoto or Togni reagents, have also been developed for this purpose. These reagents offer advantages in terms of stability and reactivity, allowing for the trifluoromethylation of a wide range of substrates under relatively mild conditions.

Organic Photoredox-Catalyzed Trifluoromethylthiolation of Aromatic Thiols

In recent years, visible-light photoredox catalysis has emerged as a powerful tool for the formation of C-S bonds. This methodology has been successfully applied to the trifluoromethylthiolation of aromatic thiols. In a typical setup, a photocatalyst, upon excitation by visible light, initiates a single-electron transfer (SET) process with a suitable trifluoromethyl source, such as a sulfonyl chloride or other precursor, to generate a trifluoromethyl radical. This radical then combines with the aromatic thiol to afford the trifluoromethylthioether.

This approach is attractive due to its mild reaction conditions, often proceeding at room temperature, and its high functional group tolerance. The use of visible light as a renewable energy source also aligns with the principles of green chemistry.

| Method | Reagent/Catalyst | Key Intermediate | Product |

| S-Trifluoromethylation | Trifluoromethyl iodide, Umemoto/Togni reagents | Trifluoromethyl radical (•CF3) | 2-Chloro-4-(trifluoromethyl)phenyl trifluoromethyl sulfide |

| Photoredox Catalysis | Photocatalyst, CF3 source | Trifluoromethyl radical (•CF3) | 2-Chloro-4-(trifluoromethyl)phenyl trifluoromethyl sulfide |

This interactive table outlines modern methods for the introduction of the trifluoromethylthio group.

Nucleophilic Trifluoromethylation of Sulfur-Containing Compounds

The introduction of a trifluoromethyl (-CF3) group to a sulfur-containing precursor is a key step in forming the trifluoromethylthio (-SCF3) moiety. researchgate.netx-mol.net Nucleophilic trifluoromethylation strategies have emerged as powerful tools for this transformation. These methods typically involve the reaction of a nucleophilic trifluoromethyl source with an electrophilic sulfur compound.

One prominent approach utilizes (trifluoromethyl)trimethylsilane (B129416) (CF3SiMe3) as a nucleophilic CF3 source. nih.gov In the presence of an oxidant, CF3SiMe3 can react with various sulfur-containing compounds to form the desired C-SCF3 bond. nih.gov For instance, the oxidative trifluoromethylthiolation of aryl boronic acids can be achieved using CF3SiMe3 and elemental sulfur, providing an efficient route to aryl trifluoromethyl thioethers. nih.gov

Another strategy involves the cleavage of a carbon-sulfur bond in trifluoromethyl sulfones or sulfoxides using a nucleophilic base like an alkoxide. acs.org This reaction generates a trifluoromethyl anion (CF3-), which can then react with suitable electrophiles. While this method has been demonstrated for carbonyl compounds, the principle of generating a nucleophilic CF3- species from a sulfone or sulfoxide precursor is a significant advancement in trifluoromethylation chemistry. acs.org

The synthesis of trifluoromethylthio compounds can be broadly categorized into the direct introduction of the -SCF3 group or the indirect construction by introducing a -CF3 group to a sulfur-containing precursor. researchgate.netx-mol.netresearchgate.net The indirect methods, particularly those involving nucleophilic trifluoromethylation, are versatile and have been extensively studied. researchgate.net Various sulfur sources can be employed, including thiols, disulfides, and sulfonyl chlorides. researchgate.netx-mol.netresearchgate.net

Table 1: Nucleophilic Trifluoromethylation Approaches

| CF3 Source | Sulfur Precursor | Reaction Type | Reference |

|---|---|---|---|

| (Trifluoromethyl)trimethylsilane (CF3SiMe3) | Aryl Boronic Acids / Elemental Sulfur | Oxidative Trifluoromethylthiolation | nih.gov |

| Phenyl Trifluoromethyl Sulfone | Alkoxides (e.g., tBuOK) | C-S Bond Cleavage | acs.org |

Cross-Coupling Strategies for Carbon-Sulfur Bond Formation

The formation of the carbon-sulfur (C-S) bond is fundamental to the synthesis of aryl thiols and their derivatives. Transition-metal-catalyzed cross-coupling reactions have become a cornerstone for constructing these bonds, offering an alternative to traditional methods. acs.orgrsc.org

Copper-catalyzed cross-coupling reactions are particularly advantageous due to the low cost and stability of the catalyst systems. researchgate.net These reactions can efficiently couple heterocyclic thiols with aryl iodides to form a variety of heterocyclic sulfides. researchgate.net Similarly, aryl halides can be coupled with thiols using copper iodide (CuI) as a catalyst, often in the presence of a ligand and a base. researchgate.net This methodology is applicable to the synthesis of aryl sulfides from readily available starting materials.

Palladium-catalyzed reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig couplings, are also powerful tools for C-S bond formation. atomfair.com These methods are frequently employed in drug discovery for their broad substrate scope and functional group tolerance. atomfair.com The electron-deficient nature of aromatic rings substituted with trifluoromethyl groups can facilitate these cross-coupling reactions. atomfair.com

Organocatalysis has also emerged as a viable strategy for C-S bond formation. acs.org For example, the sulfa-Michael addition, the 1,4-addition of sulfur nucleophiles to unsaturated acceptors, is a common method for creating C-S bonds and can be promoted by organocatalysts. acs.org

Table 2: Cross-Coupling Strategies for C-S Bond Formation

| Catalyst System | Reactants | Reaction Type | Reference |

|---|---|---|---|

| Copper (e.g., CuI) | Aryl Halides and Thiols | Thiol Cross-Coupling | researchgate.net |

| Palladium | Organosulfur Compounds | Suzuki-Miyaura, Buchwald-Hartwig | atomfair.comnih.gov |

Synthesis of Key Halogenated and Trifluoromethylated Benzene Intermediates

Halogenation and Nitration of Trifluoromethylbenzene Derivatives

The synthesis of precursors for this compound often involves electrophilic aromatic substitution reactions on trifluoromethylbenzene. The trifluoromethyl group is a strongly deactivating, meta-directing substituent due to its high electron-withdrawing nature. columbia.eduyoutube.com This significantly influences both the rate and regioselectivity of reactions like halogenation and nitration.

For instance, the nitration of trifluoromethylbenzene proceeds much more slowly than the nitration of benzene itself. columbia.edu The reaction typically requires strong acidic conditions, such as a mixture of nitric acid and sulfuric acid, to generate the nitronium ion (NO2+) electrophile. libretexts.orgmasterorganicchemistry.com Due to the directing effect of the CF3 group, the primary product is 3-nitrobenzotrifluoride.

Halogenation of trifluoromethylbenzene also requires a catalyst, such as a Lewis acid (e.g., FeCl3 or AlCl3), to activate the halogen. libretexts.org The reaction is slower compared to benzene, and the halogen is directed to the meta position. youtube.com It is possible to perform halogenation and nitration sequentially. For industrial applications, it is often preferable to carry out the halogenation first, followed by nitration, as the nitrated aromatic derivative is significantly less reactive towards subsequent halogenation. google.com

Preparation of Functionalized Aniline Derivatives (e.g., 2-chloro-4-(trifluoromethyl)aniline)

Functionalized anilines are critical intermediates. The synthesis of 2-chloro-4-(trifluoromethyl)aniline can be achieved through the amination of 3,4-dichlorobenzotrifluoride (B146526). googleapis.com This reaction is typically carried out with ammonia (B1221849) in a polar solvent at elevated temperature and pressure. googleapis.com For example, reacting 3,4-dichlorobenzotrifluoride with ammonia gas in N,N'-dimethylimidazolidinone with potassium fluoride (B91410) can yield 2-chloro-4-trifluoromethylaniline. googleapis.com

An alternative route starts with 4-chlorobenzotrifluoride, which is first chlorinated to produce 3,4-dichlorobenzotrifluoride. wipo.int This intermediate is then subjected to amination with ammonia to synthesize the target aniline. wipo.int This multi-step process allows for the regioselective introduction of the amino group. The resulting 2-chloro-4-trifluoromethylaniline can be further functionalized if needed. For example, it can be chlorinated again using sulfuryl chloride to produce 2,6-dichloro-4-trifluoromethylaniline. googleapis.com

Synthesis of Related Aryl Halides with Trifluoromethyl Groups (e.g., 2-bromo-1-chloro-4-(trifluoromethyl)benzene)

Aryl halides containing both a trifluoromethyl group and multiple different halogen substituents are valuable synthetic building blocks. atomfair.comguidechem.com 2-Bromo-1-chloro-4-(trifluoromethyl)benzene is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. atomfair.comontosight.ai

The synthesis of such multi-halogenated compounds often involves a sequence of electrophilic aromatic substitution reactions. For example, the synthesis of 2-bromo-1-chloro-4-nitrobenzene from benzene can be achieved in three steps: chlorination of benzene to form chlorobenzene, followed by nitration to yield p-nitrochlorobenzene, and finally bromination of this product. brainly.com The directing effects of the existing substituents guide the position of the incoming electrophile in each step. brainly.com A similar strategic approach can be envisioned for the synthesis of 2-bromo-1-chloro-4-(trifluoromethyl)benzene, starting from a suitable trifluoromethylated benzene derivative.

This compound, also known as 3-bromo-4-chlorobenzotrifluoride, is a versatile intermediate due to the differential reactivity of the bromine and chlorine atoms, which can be selectively targeted in subsequent cross-coupling reactions. guidechem.comnih.gov

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| (Trifluoromethyl)trimethylsilane |

| Phenyl Trifluoromethyl Sulfone |

| 3,4-Dichlorobenzotrifluoride |

| 2-chloro-4-(trifluoromethyl)aniline |

| 4-Chlorobenzotrifluoride |

| 2,6-dichloro-4-trifluoromethylaniline |

| 2-bromo-1-chloro-4-(trifluoromethyl)benzene |

| Trifluoromethylbenzene |

| 3-Nitrobenzotrifluoride |

| Chlorobenzene |

| p-Nitrochlorobenzene |

| 2-bromo-1-chloro-4-nitrobenzene |

| Benzene |

| Nitric acid |

| Sulfuric acid |

| Ammonia |

| Sulfuryl chloride |

| Copper iodide |

| Potassium fluoride |

Advanced Applications in Contemporary Organic Synthesis

Role as a Privileged Building Block for Organofluorine Compounds

2-Chloro-4-trifluoromethylbenzenethiol serves as a specialized building block for constructing a variety of organofluorine compounds. The presence of the trifluoromethyl group, a strong electron-withdrawing moiety, and the chloro substituent significantly influences the reactivity and properties of the resulting molecules, making this compound a valuable precursor in targeted synthetic applications.

Heterocyclic compounds are fundamental to the development of pharmaceuticals and agrochemicals. While classic syntheses of 1,4-benzothiazines typically proceed via the condensation of a 2-aminothiophenol (B119425) with a 1,3-dicarbonyl compound, this compound, lacking the requisite amino group, is not a direct precursor in these common pathways. researchgate.netnih.govcbijournal.com However, its nucleophilic sulfur atom allows for the incorporation of the 2-chloro-4-(trifluoromethyl)phenylthio moiety into pre-existing heterocyclic frameworks or into molecules that can be later cyclized. For instance, the thiol can engage in nucleophilic substitution reactions with halogenated heterocycles to introduce this specific fluorinated arylthio group.

The construction of highly complex scaffolds, such as spirocyclic 2-indolinones, often involves intricate, multi-step synthetic sequences. mit.edu While direct use of this compound in these specific syntheses is not prominently documented, its role as a fluorinated building block is conceptually important. The introduction of the 2-chloro-4-(trifluoromethyl)phenylthio group can impart desirable properties, such as increased lipophilicity and metabolic stability, to these complex architectures.

Contrary to a potential misinterpretation of its name, this compound is not a reagent for introducing the trifluoromethylthio (-SCF3) group. Instead, it is an excellent precursor for installing the significantly larger 2-chloro-4-(trifluoromethyl)phenylthio moiety onto a variety of molecular skeletons. This is typically achieved through nucleophilic attack by the thiolate anion, which can be readily generated by treating the thiol with a mild base.

Key reactions for incorporating this group include S-alkylation and S-arylation. These transformations are fundamental in organic synthesis for the formation of thioethers, which are prevalent in many biologically active compounds.

| Reaction Type | General Scheme | Reactants | Product Class |

| S-Alkylation | Ar-SH + R-X → Ar-S-R + HX | Ar-SH: 2-Chloro-4-trifluoromethylbenzenethiolR-X: Alkyl halide (e.g., benzyl (B1604629) bromide, ethyl iodide) | Alkyl aryl thioether |

| S-Arylation | Ar-SH + Ar'-X → Ar-S-Ar' + HX | Ar-SH: 2-Chloro-4-trifluoromethylbenzenethiolAr'-X: Activated aryl halide (e.g., dinitrofluorobenzene) | Diaryl thioether |

| Michael Addition | Ar-SH + α,β-Unsaturated Carbonyl → Ar-S-CH₂-CH₂-C(=O)R | Ar-SH: this compoundα,β-Unsaturated Carbonyl: (e.g., methyl vinyl ketone) | β-Thioether carbonyl |

This table illustrates the general reactivity of this compound in forming thioether linkages.

Precursor in the Synthesis of Advanced Chemical Intermediates

The utility of this compound extends beyond the direct introduction of its corresponding thioether. The thiol functional group can be chemically transformed into other valuable functionalities, making it a versatile precursor for a range of advanced chemical intermediates.

A critical transformation of aryl thiols is their oxidation to sulfonyl chlorides or sulfonic acids. These functional groups are paramount in organic synthesis. For example, oxidation of this compound would yield 2-chloro-4-(trifluoromethyl)benzenesulfonyl chloride. This intermediate is a key precursor for the synthesis of sulfonamides, a class of compounds with a broad spectrum of pharmaceutical applications, and sulfonate esters, which are useful intermediates and protecting groups. This conversion transforms the thiol into a highly reactive electrophilic species, opening up a different portfolio of subsequent chemical reactions. The oxidation of a related compound, 2-chloro-4-fluorotoluene, to the corresponding benzoic acid highlights the stability of this substitution pattern to oxidative conditions. justia.com

The 2-chloro-4-trifluoromethylphenyl scaffold is a key feature in a number of modern agrochemicals. rhhz.netresearchgate.net The combination of a trifluoromethyl group and chlorine atoms on an aromatic ring can lead to potent herbicides, fungicides, and insecticides. nih.gov

A prominent example that illustrates the importance of this structural motif is the synthesis of the fungicide Flufenoxystrobin. This active ingredient is synthesized from 2-chloro-4-(trifluoromethyl)phenol, the direct oxygen analog of this compound. rhhz.net The phenol (B47542) undergoes alkylation to form the final product. This precedent strongly suggests that the corresponding thiol is a valuable intermediate for the synthesis of other proprietary agrochemicals where a thioether linkage is required. The patent literature for agrochemicals frequently features compounds with this substitution pattern, underscoring its industrial importance.

| Agrochemical Class | Importance of Trifluoromethyl Group |

| Herbicides | The -CF₃ group can act as a bioisostere for other groups and often enhances herbicide potency and metabolic stability. |

| Fungicides | Many modern fungicides, including succinate (B1194679) dehydrogenase inhibitors (SDHIs), incorporate trifluoromethylated aromatic rings to optimize binding to the target enzyme. rhhz.net |

| Insecticides | The lipophilicity imparted by the -CF₃ group can improve penetration through the insect cuticle, enhancing efficacy. |

Catalytic Applications and Reagent Design

Recent advances in synthetic methodology have identified thiophenols as effective catalysts for certain radical reactions, particularly through a Hydrogen Atom Transfer (HAT) mechanism. acs.orgacs.org In these processes, the thiophenol donates its hydrogen atom to an alkyl radical, terminating one radical chain and generating a thiyl radical that propagates another. This catalytic cycle allows for transformations that are difficult to achieve with traditional methods.

This compound is a candidate for use as a specialized HAT catalyst. The strength of the sulfur-hydrogen (S-H) bond is a critical parameter for a HAT catalyst, and it is strongly influenced by the electronic nature of the substituents on the aromatic ring. The presence of two potent electron-withdrawing groups—the chloro and trifluoromethyl substituents—is expected to weaken the S-H bond relative to unsubstituted thiophenol. This would make this compound a more reactive HAT catalyst, capable of mediating radical reactions under milder conditions or with less reactive substrates. acs.orgacs.org This tailored reactivity makes it a potentially valuable reagent for designing highly specific and efficient radical-based synthetic methods.

Design and Application of Catalysts in Fluorination Reactions and C-S Coupling

There is no available scientific literature detailing the use of this compound in the design or application of catalysts for either fluorination reactions or Carbon-Sulfur (C-S) coupling reactions. General advancements in these areas typically involve transition metal catalysts, such as palladium, copper, and nickel, with various ligands, or organocatalysts. However, the specific structure of this compound has not been identified as a key component or precursor for catalysts in these transformations.

Contribution to C1 Building Block Chemistry for Thiomethylations and Derivatives

The role of this compound as a C1 building block in thiomethylation reactions or for the synthesis of its derivatives is not documented in the current body of scientific research. C1 building block chemistry for thiomethylations typically involves reagents that can deliver a methylthio group (-SCH3). While benzenethiols can be precursors to various organosulfur compounds, there is no specific information on this compound being utilized as a foundational single-carbon unit for constructing more complex molecules through thiomethylation pathways.

Computational and Spectroscopic Characterization for Mechanistic and Structural Elucidation

Vibrational Spectroscopy (FT-IR, FT-Raman)

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, serves as a powerful non-destructive tool for probing the molecular structure of 2-Chloro-4-trifluoromethylbenzenethiol. These methods provide detailed information on the fundamental vibrational frequencies and modes of the molecule, offering insights into its structural arrangement, functional groups, and intermolecular interactions.

The vibrational spectrum of this compound is complex, featuring distinct bands corresponding to the stretching, bending, and torsional modes of its constituent parts: the benzene (B151609) ring, the thiol group (-SH), the chloro (-Cl) substituent, and the trifluoromethyl (-CF₃) group. A complete assignment of these modes is typically achieved by comparing experimental FT-IR and FT-Raman data with theoretical frequencies obtained from quantum chemical calculations, such as Density Functional Theory (DFT).

The fundamental vibrations can be categorized as follows:

Thiol Group Vibrations: The S-H stretching vibration is a key marker, typically appearing as a weak band in the FT-IR spectrum in the range of 2550-2600 cm⁻¹. The in-plane and out-of-plane bending modes of the S-H group are expected at lower frequencies.

Trifluoromethyl Group Vibrations: The -CF₃ group is characterized by strong absorption bands. The symmetric and asymmetric C-F stretching modes are among the most intense bands in the FT-IR spectrum, generally found in the 1100-1350 cm⁻¹ region. The -CF₃ bending and rocking modes appear at lower wavenumbers.

Aromatic Ring Vibrations: The benzene ring gives rise to several characteristic bands. The C-H stretching vibrations of the aromatic protons are expected above 3000 cm⁻¹. The C=C stretching vibrations within the ring typically occur in the 1400-1600 cm⁻¹ region. The in-plane and out-of-plane C-H bending modes provide information about the substitution pattern.

Substituent Vibrations: The C-Cl stretching vibration is generally observed as a strong band in the range of 550-850 cm⁻¹. The C-S stretching mode is typically found between 600-800 cm⁻¹.

A detailed assignment of these vibrational modes is crucial for confirming the molecular structure. The table below presents the expected vibrational frequencies for key functional groups in this compound based on typical ranges for substituted benzenes.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| C-H Stretching | Aromatic Ring | 3050 - 3150 | Medium to Weak |

| S-H Stretching | Thiol | 2550 - 2600 | Weak |

| C=C Stretching | Aromatic Ring | 1400 - 1600 | Medium to Strong |

| C-F Asymmetric Stretching | Trifluoromethyl | 1250 - 1350 | Very Strong |

| C-F Symmetric Stretching | Trifluoromethyl | 1100 - 1200 | Very Strong |

| C-Cl Stretching | Chloro | 550 - 850 | Strong |

| C-S Stretching | Thiol | 600 - 800 | Medium |

Conformational analysis of this compound focuses on the orientation of the thiol (-SH) group relative to the benzene ring. Due to rotation around the C-S bond, different conformers may exist, and their relative stability can be investigated through computational studies and vibrational spectroscopy. The energy landscape of the molecule can reveal the most stable conformer and the energy barriers to internal rotation.

Vibrational spectroscopy is particularly sensitive to intermolecular interactions, such as hydrogen bonding. In the condensed phase (solid or liquid), the S-H group of this compound can act as a hydrogen bond donor, potentially forming S-H···S or S-H···F interactions. These interactions would cause a noticeable shift in the S-H stretching frequency to lower wavenumbers, accompanied by a broadening of the spectral band. The presence and nature of these interactions provide insight into the supramolecular structure and packing of the compound in its solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation of this compound in solution. By analyzing the spectra of different nuclei (¹H, ¹³C, ¹⁹F), a complete picture of the molecular connectivity and electronic environment can be assembled.

The ¹H NMR spectrum provides information on the number and environment of the protons in the molecule. For this compound, signals are expected for the thiol proton and the three aromatic protons.

Thiol Proton (-SH): This proton typically appears as a broad singlet, with a chemical shift that can vary depending on concentration and solvent due to hydrogen bonding.

Aromatic Protons: The three protons on the benzene ring will appear in the aromatic region (typically 7.0-8.0 ppm). Their chemical shifts are influenced by the electronic effects of the -Cl, -CF₃, and -SH substituents. The splitting patterns (e.g., doublet, doublet of doublets) arise from spin-spin coupling between adjacent protons and can be used to confirm their relative positions on the ring.

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. The molecule has eight unique carbons, including six in the aromatic ring, the carbon of the trifluoromethyl group, and the carbon attached to the thiol group. The chemical shifts are influenced by the electronegativity of the attached groups; for instance, the carbon bonded to the highly electronegative fluorine atoms in the -CF₃ group will show a characteristic quartet splitting pattern in the proton-coupled spectrum and a distinct chemical shift.

The expected chemical shifts for the protons and carbons are summarized in the table below.

| Atom | Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Expected Splitting Pattern (¹H) |

|---|---|---|---|---|

| H | Aromatic (H-3) | ~7.5 - 7.7 | - | d |

| H | Aromatic (H-5) | ~7.3 - 7.5 | - | dd |

| H | Aromatic (H-6) | ~7.2 - 7.4 | - | d |

| H | Thiol (S-H) | Variable (e.g., 3.5 - 4.5) | - | s (broad) |

| C | C-1 (C-SH) | - | ~125 - 135 | - |

| C | C-2 (C-Cl) | - | ~130 - 140 | - |

| C | C-3 | - | ~130 - 135 | - |

| C | C-4 (C-CF₃) | - | ~128 - 132 (q) | - |

| C | C-5 | - | ~122 - 126 (q) | - |

| C | C-6 | - | ~126 - 130 | - |

| C | CF₃ | - | ~123 - 127 (q) | - |

Note: Chemical shifts are approximate and can vary with solvent and reference. 'd' = doublet, 'dd' = doublet of doublets, 's' = singlet, 'q' = quartet.

Given the presence of the -CF₃ group, ¹⁹F NMR spectroscopy is a highly valuable analytical tool. The ¹⁹F nucleus has 100% natural abundance and a high gyromagnetic ratio, making this technique very sensitive. For this compound, the ¹⁹F NMR spectrum is expected to show a single sharp singlet, as all three fluorine atoms are chemically equivalent and there are no adjacent fluorine or hydrogen atoms to cause splitting.

The chemical shift of the -CF₃ group is highly sensitive to its electronic environment. For instance, the ¹⁹F chemical shift for the similar compound (4-chlorophenyl)(trifluoromethyl)sulfane is reported at approximately -42.85 ppm. A similar value would be expected for the target thiol.

Furthermore, ¹⁹F NMR is an excellent method for real-time reaction monitoring. Any chemical transformation involving the thiol group or other parts of the molecule that alters the electronic environment of the -CF₃ group will result in a change in its ¹⁹F chemical shift. This allows for precise tracking of reaction progress, consumption of starting material, and formation of products without the need for complex sample workup.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with their directly attached carbon atoms. An HSQC spectrum of this compound would show cross-peaks connecting each aromatic proton signal to the signal of the carbon it is bonded to. This provides a direct link between the ¹H and ¹³C spectra, confirming the assignments of the protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH couplings). HMBC is crucial for mapping out the complete carbon skeleton and confirming the substitution pattern. For example, an HMBC spectrum would show correlations from:

The aromatic proton at position 6 to the carbons at positions 2 (C-Cl) and 4 (C-CF₃).

The aromatic proton at position 3 to the carbon at position 1 (C-SH).

The aromatic protons to the quaternary carbon of the trifluoromethyl group.

The combination of HSQC and HMBC experiments allows for a definitive and rigorous structural confirmation of this compound, leaving no ambiguity about the placement of the substituents on the aromatic ring.

X-ray Diffraction Analysis for Solid-State Structure Determination

A comprehensive search for crystallographic data, including within the Cambridge Structural Database (CSD), reveals no deposited crystal structure for this compound. X-ray diffraction is the primary method for determining the precise three-dimensional arrangement of atoms in a solid-state material. Without such an analysis, it is not possible to provide scientifically accurate information on the following points:

Quantum Chemical Calculations

Similarly, a review of computational chemistry literature yielded no specific studies dedicated to this compound. Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide deep insights into molecular properties. However, without published research, the following analyses cannot be conducted:

Natural Bond Orbital (NBO) Analysis for Electronic Interactions and Bonding Characteristics

Natural Bond Orbital (NBO) analysis is a powerful computational method that provides a detailed picture of the electronic structure of a molecule, translating complex wavefunctions into the familiar language of Lewis structures, lone pairs, and bonding/antibonding orbitals. This analysis offers profound insights into the intramolecular interactions that govern the stability and reactivity of a chemical species. For this compound, an NBO analysis elucidates the intricate web of electronic interactions arising from the interplay of its distinct functional groups: the thiol (-SH), the chloro (-Cl), and the trifluoromethyl (-CF₃) substituents on the benzene ring.

The core of NBO analysis lies in the examination of donor-acceptor interactions, which are quantified using second-order perturbation theory. This approach calculates the stabilization energy, E(2), associated with the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. uni-muenchen.deresearchgate.net Higher E(2) values signify stronger interactions and greater molecular stabilization.

Key Predicted Electronic Interactions:

Intramolecular Hyperconjugation: Significant stabilization would be expected from the interaction of the sulfur and chlorine lone pairs with the antibonding π* orbitals of the benzene ring. This delocalization of electron density from the heteroatoms into the ring is a classic example of p-π conjugation.

Influence of the Trifluoromethyl Group: The strongly electron-withdrawing trifluoromethyl group would significantly influence the electronic landscape. Interactions involving the antibonding orbitals of the C-CF₃ bond (σ*(C-CF₃)) would act as strong acceptor sites, withdrawing electron density from the ring and other substituents.

Role of the Chloro Substituent: Similar to the thiol group, the lone pairs of the chlorine atom would participate in donor-acceptor interactions with the aromatic π* system.

The hybridization of the key atoms can also be inferred. The carbon atoms of the benzene ring would exhibit sp² hybridization, characteristic of aromatic systems. The sulfur atom in the thiol group would have a hybridization close to sp³, accommodating its two lone pairs and bonds to carbon and hydrogen. The carbon of the trifluoromethyl group would be sp³ hybridized.

Hypothetical NBO Data Tables:

To illustrate the type of information an NBO analysis would provide, the following are examples of data tables that would be generated from a computational study. Please note that the values presented here are hypothetical and serve only to demonstrate the format and nature of NBO analysis results.

Table 1: Predicted Major Donor-Acceptor Interactions and Second-Order Perturbation Energies (E(2)) for this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP (S) | π* (C1-C6) | (High) |

| LP (Cl) | π* (C1-C6) | (Moderate) |

| π (C1-C6) | σ* (C-CF₃) | (Moderate) |

| π (C1-C6) | σ* (C-S) | (Low) |

| π (C1-C6) | σ* (C-Cl) | (Low) |

LP denotes a lone pair orbital. High, Moderate, and Low are qualitative descriptors for the expected stabilization energies.

Table 2: Predicted NBO Hybridization for Key Atoms in this compound

| Atom | NBO | Hybridization |

| C (ring) | σ(C-C) | sp².⁰ |

| C (ring) | σ(C-H) | sp².⁰ |

| C (ring) | σ(C-S) | sp².⁰ |

| C (ring) | σ(C-Cl) | sp².⁰ |

| C (ring) | σ(C-CF₃) | sp².⁰ |

| S | σ(S-C) | sp³.⁰ |

| S | σ(S-H) | sp³.⁰ |

| Cl | σ(Cl-C) | sp³.⁰ |

| C (of CF₃) | σ(C-F) | sp³.⁰ |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.